Cc1nnsc1C(=N)NO
Overview
Description
This would typically include the compound’s systematic name, molecular formula, and structural formula. The compound’s role or use in industry or research might also be mentioned.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, conformation, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes. The mechanisms of these reactions might also be discussed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Advancements in Chemistry and Biochemistry
- The countercurrent separation technique, as discussed in studies on natural product separation, showcases a method that could be utilized for purifying or isolating specific compounds like "Cc1nnsc1C(=N)NO" from complex mixtures. This technique is crucial for natural product research and drug discovery, highlighting the importance of sophisticated separation technologies in identifying and studying new chemical entities (Friesen et al., 2015).
Molecular Biology and Genetic Engineering
- The use of CRISPR/Cas9 technology for targeted gene disruption, as seen in stem cell research, represents a cutting-edge approach that could theoretically be applied to modify biological systems to study the effects of specific chemicals or to produce chemicals of interest. This technology offers a powerful tool for directly manipulating genetic material, with implications for understanding disease mechanisms and developing novel therapeutics (Kang et al., 2015).
Environmental Chemistry and Green Chemistry
- The green chemistry approach to carbon capture and utilization (CCU) outlines strategies for reducing carbon dioxide emissions and harnessing CO2 for useful products. This perspective is relevant for considering how chemicals like "Cc1nnsc1C(=N)NO" might be designed or utilized in environmentally sustainable processes, contributing to efforts against climate change (Leclaire & Heldebrant, 2018).
Drug Discovery and Development
- Stem cell technology , particularly the creation and use of induced pluripotent stem cells (iPSCs), has opened new avenues for drug discovery, disease modeling, and personalized medicine. Research on the differentiation and potential therapeutic applications of iPSCs provides a framework for investigating how specific compounds can influence cellular functions and disease outcomes (Hockemeyer & Jaenisch, 2016).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposal would also be mentioned.
Future Directions
This would involve a discussion of areas for future research, such as potential applications, reactions, or biological effects that have not yet been explored.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N'-hydroxy-4-methylthiadiazole-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(5)7-9)10-8-6-2/h9H,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHLNVITGSTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cc1nnsc1C(=N)NO |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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